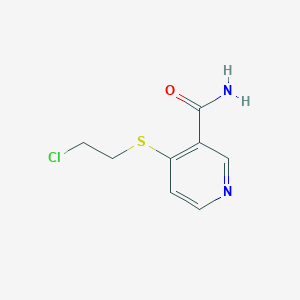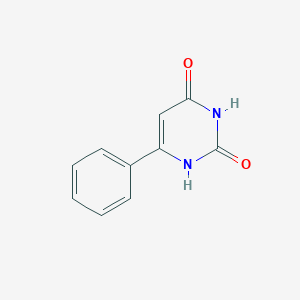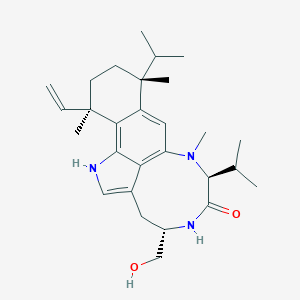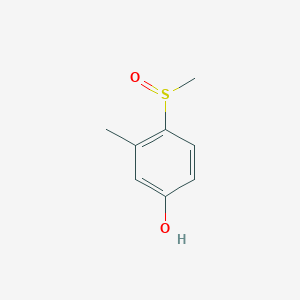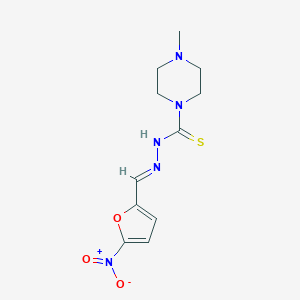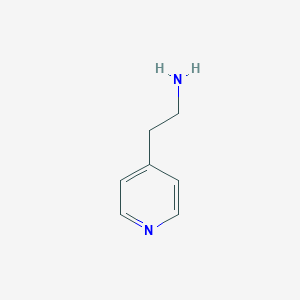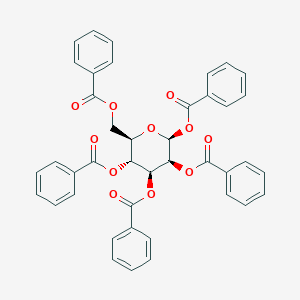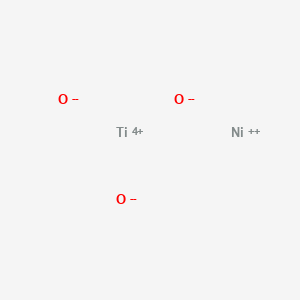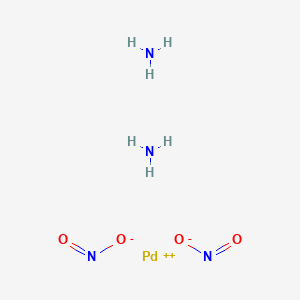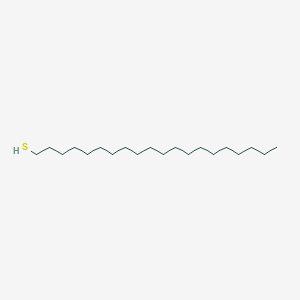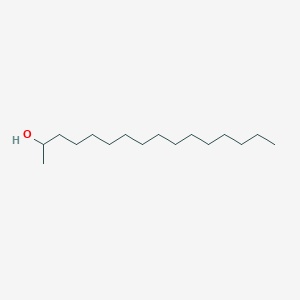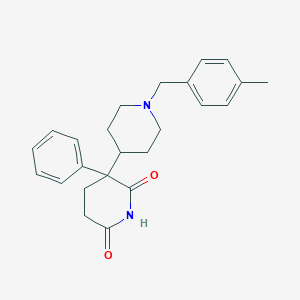
Meletimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meletimide is a psychoactive compound that belongs to the class of imides. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. In
Wirkmechanismus
The exact mechanism of action of meletimide is not fully understood, but it is believed to act on the GABAergic system in the brain. Meletimide has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to interact with dopamine receptors, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemische Und Physiologische Effekte
Meletimide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. Meletimide has been found to exhibit anticonvulsant properties in animal models, which may be due to its interaction with the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
Meletimide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. However, there are also limitations to using meletimide in lab experiments. It has been found to exhibit low solubility in water, which may make it difficult to administer in certain experiments. Meletimide has also been found to exhibit low bioavailability, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on meletimide. One area of research could focus on the potential use of meletimide in the treatment of neurological disorders, such as Parkinson's disease. Further studies could investigate the exact mechanism of action of meletimide and its interaction with the GABAergic and dopaminergic systems. Future studies could also investigate the potential use of meletimide in combination with other drugs for the treatment of neurological disorders. Finally, further studies could investigate the potential use of meletimide in the treatment of other conditions, such as anxiety and depression.
Synthesemethoden
Meletimide can be synthesized through a multistep process involving the reaction of phthalic anhydride with methylamine and subsequent cyclization of the resulting intermediate. The final product is obtained through purification and recrystallization. The synthesis of meletimide is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Meletimide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit anticonvulsant, sedative, and anxiolytic properties in animal models. Meletimide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Eigenschaften
CAS-Nummer |
14745-50-7 |
|---|---|
Produktname |
Meletimide |
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28) |
InChI-Schlüssel |
YFBSRLFXFGHCCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



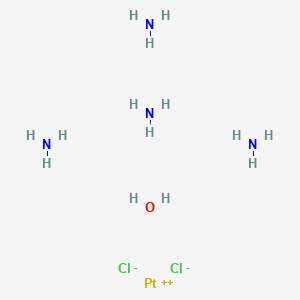
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
